molecular formula C13H20BrNO3S B2619657 4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide CAS No. 914619-44-6

4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide

Cat. No.: B2619657
CAS No.: 914619-44-6
M. Wt: 350.27
InChI Key: YXOFRHYPGVEKAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by bromination and subsequent substitution reactions. The general synthetic route can be summarized as follows:

    Sulfonation: The aromatic precursor undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

    Bromination: The sulfonated intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibacterial agents.

    Medicine: Sulfonamides are used in the treatment of various bacterial infections, and this compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The presence of the bromine and propoxy groups may enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:

The unique combination of the bromine, diethylamino, and propoxy groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFRHYPGVEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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